Comparative Antiarrhythmic Potency and Safety Margin: Piperazine Citrate vs. Lignocaine Hydrochloride
In a head-to-head comparative study, piperazine citrate demonstrated 10- to 15-fold lower antiarrhythmic potency than lignocaine hydrochloride, but was 56–60 times less toxic by LD50 assessment [1]. At doses providing 50% protection against ouabain-induced lethality (0.09 mg/g ouabain), lignocaine was 14.8 times more potent, while its LD50 in mice and toads was 56–60 times lower, indicating a significantly wider safety margin for piperazine citrate [1]. This safety differential supports piperazine citrate as a candidate for therapeutic substitution in scenarios where lignocaine's toxicity profile is prohibitive.
| Evidence Dimension | Antiarrhythmic potency and acute toxicity |
|---|---|
| Target Compound Data | Antiarrhythmic potency: baseline; LD50 in mouse/toad: baseline |
| Comparator Or Baseline | Lignocaine hydrochloride: 10–15× more potent; LD50: 56–60× more toxic |
| Quantified Difference | Piperazine citrate is 10–15× less potent but 56–60× less toxic than lignocaine |
| Conditions | Ouabain-induced arrhythmia in toad; electrically-induced arrhythmia in isolated guinea-pig atrium; LD50 determination in mouse and toad |
Why This Matters
This safety margin differential makes piperazine citrate a justifiable procurement choice for antiarrhythmic research programs where minimizing off-target toxicity is a primary experimental constraint.
- [1] Onuaguluchi G, et al. Comparative antiarrhythmic and local anaesthetic effects of piperazine citrate and lignocaine hydrochloride. Arch Int Pharmacodyn Ther. 1985 Apr;274(2):253-66. PMID: 4026459. View Source
